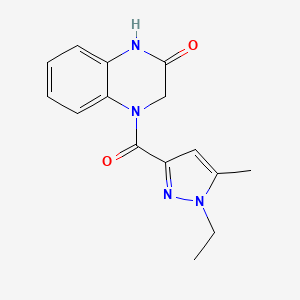

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

CAS No.: 1170536-40-9

Cat. No.: VC11926954

Molecular Formula: C15H16N4O2

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170536-40-9 |

|---|---|

| Molecular Formula | C15H16N4O2 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 4-(1-ethyl-5-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C15H16N4O2/c1-3-19-10(2)8-12(17-19)15(21)18-9-14(20)16-11-6-4-5-7-13(11)18/h4-8H,3,9H2,1-2H3,(H,16,20) |

| Standard InChI Key | CJZDZJRELBUATL-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |

| Canonical SMILES | CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |

Introduction

Synthesis Pathways

Synthesizing such a compound typically involves several steps, including the formation of the pyrazole and quinoxaline rings separately, followed by their coupling. The pyrazole ring can be synthesized using methods like the reaction of hydrazine with 1,3-diketones. The quinoxaline ring can be formed from o-phenylenediamine and a carbonyl compound.

Potential Applications

While specific applications of 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one are not well-documented, compounds with similar structures have shown promise in medicinal chemistry. For instance, quinoxaline derivatives have been explored for their anticancer properties, and pyrazole derivatives have been used in various therapeutic areas.

Data Tables

Given the lack of specific data on this compound, we can consider general properties of similar compounds:

| Property | General Pyrazole Derivatives | General Quinoxaline Derivatives |

|---|---|---|

| Biological Activity | Antimicrobial, Anti-inflammatory | Anticancer, Antimicrobial |

| Synthesis Pathways | Reaction with hydrazine and diketones | Reaction with o-phenylenediamine and carbonyl compounds |

| Chemical Stability | Generally stable under normal conditions | Can vary based on substitution patterns |

Research Findings

Research on similar compounds suggests that modifications to the pyrazole and quinoxaline rings can significantly impact biological activity. For example, substituting different groups on the pyrazole ring can enhance its antimicrobial properties, while modifications to the quinoxaline ring can influence its anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume